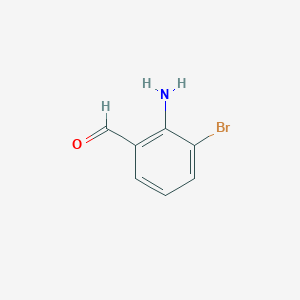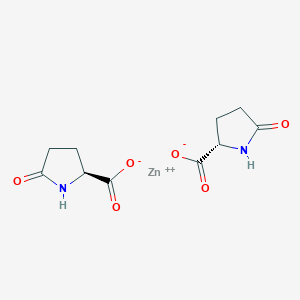
zinc;(2S)-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc pidolate: is an organometallic compound where a zinc ion is bonded to a pidolate ion. It is widely used as a nutritional supplement due to the essential role of zinc in human health. Zinc is a crucial oligo-element that supports various physiological functions, including immune response, cognitive function, and skin health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc pidolate is synthesized by reacting zinc salts with pidolic acid. The reaction typically involves mixing an aqueous solution of zinc sulfate or zinc chloride with pidolic acid under controlled pH conditions. The resulting zinc pidolate precipitates out and can be purified through filtration and drying .
Industrial Production Methods: Industrial production of zinc pidolate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is often subjected to quality control tests to meet pharmaceutical and nutraceutical standards .
Chemical Reactions Analysis
Types of Reactions: Zinc pidolate primarily undergoes complexation reactions due to the presence of the zinc ion. It can form complexes with various ligands, enhancing its bioavailability and stability .
Common Reagents and Conditions:
Oxidation and Reduction: Zinc pidolate is relatively stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: The zinc ion in zinc pidolate can be substituted by other metal ions in the presence of stronger chelating agents.
Major Products Formed: The primary product of zinc pidolate reactions is the complex formed with the ligand. For example, when reacted with ethylenediaminetetraacetic acid (EDTA), a zinc-EDTA complex is formed .
Scientific Research Applications
Chemistry: Zinc pidolate is used in coordination chemistry to study the behavior of zinc complexes. Its stability and solubility make it an ideal candidate for various chemical analyses .
Biology and Medicine: In biology and medicine, zinc pidolate is used to treat zinc deficiencies. It is known to improve skin quality, strengthen nails and hair, and enhance vision. Additionally, it supports immune function and cognitive health .
Industry: In the industrial sector, zinc pidolate is used in the formulation of dietary supplements and fortified foods. Its high bioavailability makes it an effective ingredient in nutraceutical products .
Mechanism of Action
The effectiveness of zinc pidolate results from the complementarity between zinc and pyrrolidone carboxylic acid. Pyrrolidone carboxylic acid acts as a precursor to amino acids such as proline and arginine, facilitating the cellular penetration and transport of zinc. This mechanism ensures that zinc is rapidly delivered to target organs, enhancing its physiological effects .
Comparison with Similar Compounds
- Zinc gluconate
- Zinc sulfate
- Zinc acetate
Comparison: Zinc pidolate is unique due to its high bioavailability and stability. Unlike zinc sulfate and zinc acetate, which can cause gastrointestinal discomfort, zinc pidolate is well-tolerated and efficiently absorbed. Zinc gluconate, while also bioavailable, does not offer the same level of stability as zinc pidolate .
Conclusion
Zinc pidolate is a valuable compound with diverse applications in health and industry. Its unique properties, including high bioavailability and stability, make it an effective supplement for addressing zinc deficiencies and supporting overall health.
Properties
CAS No. |
15454-75-8 |
|---|---|
Molecular Formula |
C10H10N2O6Zn-2 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
zinc;5-oxopyrrolidin-1-ide-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H2,6,7,8,9);/q;;+2/p-4 |
InChI Key |
HJOYMKOTWCNAME-UHFFFAOYSA-J |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Zn+2] |
SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Zn+2] |
Canonical SMILES |
C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Zn+2] |
| 15454-75-8 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


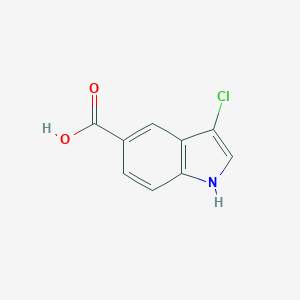
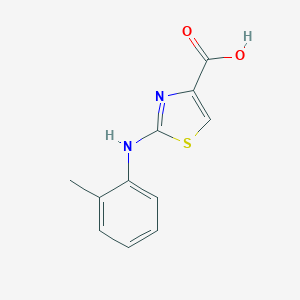
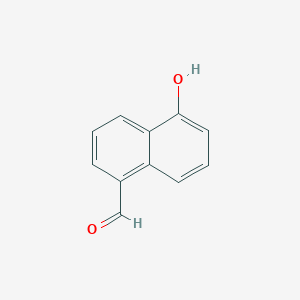
![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)
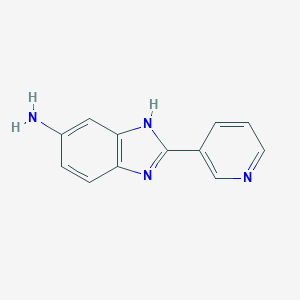
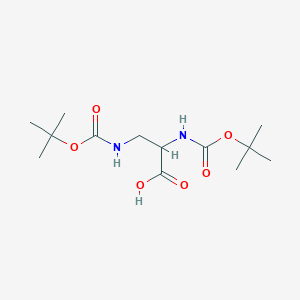
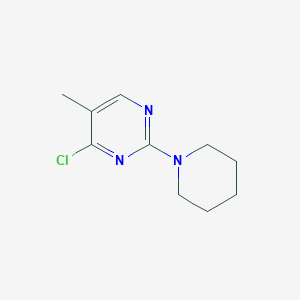
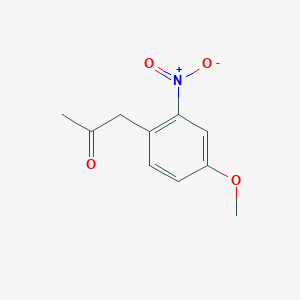

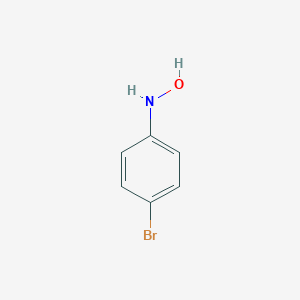

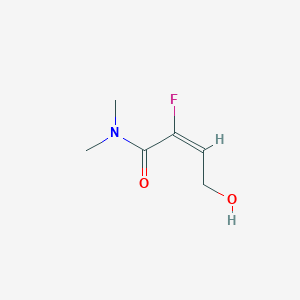
![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
